Lansoprazole sulfone N-oxide
Description
Contextualization within Proton Pump Inhibitor Degradation Chemistry
Proton pump inhibitors, a class of drugs that includes Lansoprazole (B1674482), are known to be susceptible to degradation under various conditions. The chemical stability of these compounds is a critical aspect of pharmaceutical development and quality control. The degradation of Lansoprazole can be initiated by factors such as acidic or basic environments, oxidative stress, and exposure to light. nih.govnih.gov These degradation processes lead to the formation of several byproducts, one of which is Lansoprazole Sulfone N-Oxide. caymanchem.com
The formation of this compound is a result of the overoxidation of Lansoprazole. medchemexpress.comscispace.com The Lansoprazole molecule contains a sulfinyl group, which is a key functional group for its therapeutic activity. However, this group is also susceptible to oxidation, which can lead to the formation of the corresponding sulfone. ingentaconnect.com Further oxidation can occur at the nitrogen atom of the pyridine (B92270) ring, resulting in the formation of an N-oxide, thus yielding this compound. medchemexpress.comscispace.com
Forced degradation studies, which are intentionally severe to accelerate the degradation process, have been instrumental in identifying and characterizing Lansoprazole's degradation products. nih.gov These studies have shown that Lansoprazole degrades significantly under oxidative stress conditions, leading to the formation of this compound among other products. nih.govcaymanchem.com
Research Significance as a Chemical Impurity
The presence of impurities in a pharmaceutical product can impact its safety and efficacy. Therefore, regulatory bodies worldwide have established strict guidelines for the identification, characterization, and control of impurities in drug substances and products. nih.govsynthinkchemicals.com this compound is significant in this context as both a process-related impurity and a degradation product. researchgate.netrasayanjournal.co.in
Role as a Process-Related Impurity of Lansoprazole
During the synthesis of Lansoprazole, various impurities can be formed. ingentaconnect.comresearchgate.net this compound has been identified as one of the potential process-related impurities. ingentaconnect.comresearchgate.net Its formation can occur due to overoxidation of the intermediate compounds or of the final Lansoprazole molecule itself during the manufacturing process. scispace.comijmca.com
Research has focused on developing synthetic routes and purification methods to minimize the formation of such impurities. scispace.comgoogle.com The synthesis and characterization of this compound as a reference standard are crucial for developing and validating analytical methods to detect and quantify its presence in bulk Lansoprazole. medchemexpress.comingentaconnect.com
Table 1: Process-Related Impurities of Lansoprazole
| Impurity Name | Chemical Nature | Point of Formation |
|---|---|---|
| This compound | Over-oxidation product | Synthesis, particularly during the oxidation step. medchemexpress.comscispace.com |
| Lansoprazole Sulfone | Oxidation product | Oxidation of the sulfinyl group in Lansoprazole. ingentaconnect.com |
| Lansoprazole Sulfide (B99878) | Reduction or incomplete oxidation | Can be an unreacted starting material or formed by reduction. ingentaconnect.com |
| Lansoprazole N-Oxide | Oxidation product | Oxidation of the pyridine nitrogen in Lansoprazole. researchgate.netlookchem.com |
Formation as a Degradation Product of Lansoprazole
Lansoprazole is known to be unstable in acidic conditions and is also susceptible to oxidative degradation. nih.govrasayanjournal.co.inscirp.org When Lansoprazole is subjected to oxidative stress, for instance, in the presence of oxidizing agents, it can degrade to form several products, including this compound. nih.govcaymanchem.com
Forced degradation studies are a key component of the drug development process, providing insights into the stability of the drug molecule and helping to identify potential degradation products that could form under various storage and handling conditions. nih.gov In the case of Lansoprazole, these studies have confirmed that this compound is a significant degradation product formed under oxidative conditions. nih.govcaymanchem.com The identification and characterization of this and other degradation products are essential for establishing the stability-indicating nature of analytical methods used for quality control.
Table 2: Lansoprazole Degradation Products under Different Stress Conditions
| Stress Condition | Major Degradation Products |
|---|---|
| Acidic Hydrolysis | DP-1, DP-2, DP-3 nih.gov |
| Basic Hydrolysis | DP-4 nih.gov |
| Neutral Hydrolysis | DP-5 nih.gov |
| Oxidative | This compound, DP-1, DP-6, DP-7, DP-8 nih.govcaymanchem.com |
| Thermal | Stable nih.gov |
| Photolytic | Stable nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O4S/c1-10-13(22(23)7-6-14(10)26-9-16(17,18)19)8-27(24,25)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCPAMTYJRPELQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635355 | |
| Record name | 2-{[3-Methyl-1-oxo-4-(2,2,2-trifluoroethoxy)-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953787-54-7 | |
| Record name | Lansoprazole sulfone N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953787547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[3-Methyl-1-oxo-4-(2,2,2-trifluoroethoxy)-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LANSOPRAZOLE SULFONE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9YP7UA99M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis of Lansoprazole (B1674482) Sulfone N-Oxide
While often an unintentional by-product, Lansoprazole Sulfone N-Oxide can be synthesized directly for specific purposes, such as for use as an analytical reference standard.
A direct and efficient method for the synthesis of this compound involves the oxidation of its corresponding sulfide (B99878) precursor, Lansoprazole Sulfide. Research has demonstrated that treating Lansoprazole Sulfide with meta-chloroperbenzoic acid (m-CPBA) in a chloroform (B151607) solvent effectively yields this compound. tandfonline.com This reaction represents a deliberate pathway to obtain the compound, distinct from its formation as an impurity.
The presence of impurities in an active pharmaceutical ingredient (API) must be carefully monitored to ensure the quality and safety of the final drug product. tandfonline.com Consequently, this compound is intentionally synthesized as a reference standard for use in analytical testing. synzeal.comsimsonpharma.com These reference materials are produced to a high degree of purity and are essential for the development and validation of analytical methods used in quality control during the commercial production of Lansoprazole. synzeal.com The availability of this compound as a reference standard allows laboratories to accurately identify and quantify its presence as an impurity in batches of Lansoprazole. simsonpharma.com
Table 1: Synthetic Routes to this compound
| Route | Precursor | Key Reagents/Conditions | Primary Purpose | Sources |
|---|---|---|---|---|
| Direct Oxidation | Lansoprazole Sulfide | m-chloroperbenzoic acid (m-CPBA) in chloroform | Direct Synthesis | tandfonline.com |
| Targeted Synthesis | Varies | Controlled chemical synthesis | Production of high-purity analytical reference standard | synzeal.comsimsonpharma.com |
Formation Mechanisms as an Overoxidation Product in Lansoprazole Synthesis
The most common route to the formation of this compound is as an overoxidation by-product during the synthesis of Lansoprazole itself. tandfonline.commedchemexpress.commedchemexpress.com The standard industrial synthesis of Lansoprazole involves the oxidation of a thioether precursor, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole (Lansoprazole Sulfide). ijmca.comgoogle.com
The intended reaction is the conversion of the sulfide to a sulfoxide (B87167) to form Lansoprazole. However, the oxidizing agents used can lead to further, undesired reactions. google.comgoogle.com The formation of this compound occurs through a dual oxidation process:
Sulfone Formation : The sulfide group is overoxidized past the desired sulfoxide state to a sulfone. google.comgoogle.com
N-Oxide Formation : The nitrogen atom on the pyridine (B92270) ring is simultaneously oxidized to an N-oxide. google.comgoogle.com
This lack of selectivity in the oxidation step is a key challenge in Lansoprazole synthesis, leading to a mixture of impurities that includes this compound. google.com Oxidizing agents such as m-chloroperbenzoic acid, hydrogen peroxide, and peracetic acid can cause this overoxidation. tandfonline.comijmca.comgoogle.com
By-Product Formation in Related Chemical Reactions
The formation of this compound is not exclusively limited to the synthesis of Lansoprazole. It has also been identified as a major impurity in the synthesis of esomeprazole, the (S)-enantiomer of Lansoprazole. chembk.com Its emergence in this context is also attributed to incomplete reactions or suboptimal reaction conditions during the oxidation step. chembk.com Furthermore, the compound is recognized as a degradation product that can form when Lansoprazole is subjected to oxidative stress conditions. caymanchem.combertin-bioreagent.com
Table 2: Formation of this compound as a By-Product
| Primary Process | Mechanism | Context | Sources |
|---|---|---|---|
| Lansoprazole Synthesis | Overoxidation of sulfide and pyridine nitrogen | Impurity formed during bulk API manufacturing | tandfonline.comgoogle.comgoogle.comingentaconnect.comresearchgate.net |
| Esomeprazole Synthesis | Incomplete reaction / side-reaction | Impurity in the synthesis of the S-enantiomer | chembk.com |
| Lansoprazole Degradation | Oxidative degradation | Degradation product under oxidative stress | caymanchem.combertin-bioreagent.com |
Analytical Characterization and Structural Elucidation
Spectroscopic Characterization Techniques
A suite of spectroscopic methods is essential for the definitive identification and structural analysis of Lansoprazole (B1674482) Sulfone N-Oxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, 2D NMR, and Chemical Shift Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Lansoprazole Sulfone N-Oxide. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. researchgate.netresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum reveals distinct signals corresponding to the various protons in the molecule. For instance, the spectrum of the parent compound, Lansoprazole, in DMSO-d₆ shows a characteristic upfield resonance for the methyl group around 2.19 ppm, signals for the methylene (B1212753) and oxymethylene groups between 4.6-5.1 ppm, and multiplets for the aromatic protons in the 7.0-7.8 ppm range. oxinst.comnews-medical.net The azomethine proton appears between 8.1-8.4 ppm. oxinst.comnews-medical.net While specific ¹H NMR data for this compound is not detailed in the provided results, its analysis would be crucial for confirming the structural modifications compared to Lansoprazole.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. In the analysis of Lansoprazole, chemical shifts for the ester and benzene (B151609) rings are observed at approximately 161.3, 150.9, and 148.0 ppm. oxinst.comnews-medical.net Alkene carbons resonate around 123.1 ppm, while carbons in the nitrogen-substituted rings appear at 116.1 ppm and 60.0 ppm, and the alkane carbon at 10.43 ppm. news-medical.net Analysis of the ¹³C NMR spectrum of this compound is vital for confirming the presence of the sulfone and N-oxide functional groups through characteristic shifts in the corresponding carbon signals. researchgate.net
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule. researchgate.net These experiments help in piecing together the complete structural puzzle of complex molecules like this compound. researchgate.net
Mass Spectrometry (MS) Applications: High-Resolution Mass Spectrometry (HRMS), LC-ESI HRMS, and MS/MS Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for probing its structure through fragmentation analysis. researchgate.netscirp.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are critical for determining the elemental composition of the molecule. scirp.org For this compound (C₁₆H₁₄F₃N₃O₄S), the calculated exact mass of the protonated molecule [M+H]⁺ is 402.0730. scirp.org Experimental HRMS data for a degradation product (DI-II), identified as this compound, showed a molecular ion peak at m/z 402.0734 [M+H]⁺, corresponding to a mass error of 2.2 ppm. scirp.org
LC-ESI HRMS: The coupling of liquid chromatography with electrospray ionization high-resolution mass spectrometry (LC-ESI HRMS) is a standard technique for the analysis of Lansoprazole and its impurities. acs.orgnih.gov This method allows for the separation of components in a mixture followed by their accurate mass determination and fragmentation analysis. acs.org
MS/MS Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions, providing valuable structural information. scirp.orgtsijournals.com In the MS/MS spectrum of this compound (DI-II), major fragment ions were observed at m/z 284.0204, 220.0582, 190.0477, and 119.0610. scirp.org The fragment at m/z 284.0204 is considered unique and strongly supports the proposed structure of the sulfone N-oxide derivative. scirp.org
Below is a table summarizing the observed mass spectrometric data for a degradation product identified as this compound:
| Ion | Calculated Exact Mass (m/z) | Observed m/z | Mass Error (ppm) |
|---|---|---|---|
| [M+H]⁺ | 402.0730 | 402.0734 | 2.2 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the various functional groups present in the this compound molecule by detecting their characteristic vibrational frequencies. researchgate.net The presence of sulfone (SO₂) and N-oxide (N→O) groups would result in specific absorption bands in the IR spectrum, which can be used to confirm their presence in the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the chromophoric systems of the molecule. This compound exhibits a maximum absorbance (λmax) at approximately 277 nm. caymanchem.com This technique is also used for the detection and quantification of Lansoprazole and its impurities in chromatographic analyses. acs.org
Degradation Pathways and Chemical Stability Studies
Identification and Structural Elucidation of Secondary Degradation Compounds
The identification and structural confirmation of Lansoprazole (B1674482) degradation products, including Lansoprazole Sulfone N-Oxide, rely on advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are primary tools for this purpose. acs.orgscirp.orgscirp.org These methods allow for the accurate measurement of mass-to-charge ratios, which helps in determining the elemental composition of the degradants. scirp.org
For this compound, HRMS analysis shows a protonated molecular ion [M+H]⁺ at m/z 402.0. tandfonline.com Its molecular formula is confirmed as C₁₆H₁₄F₃N₃O₄S. scbt.compharmaffiliates.com Further structural elucidation is achieved through spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR). tandfonline.comresearchgate.net The IR spectrum of this compound shows characteristic stretching for O=S=O (1335 cm⁻¹), C–N (1109 cm⁻¹), and C–O (1016 cm⁻¹) bonds. tandfonline.com
Table 2: Key Lansoprazole Degradation Products and Their Identification Data
| Compound Name | Molecular Formula | CAS Number | Key Analytical Data | Reference |
| This compound | C₁₆H₁₄F₃N₃O₄S | 953787-54-7 | HRMS [M+H]⁺: 402.0 | tandfonline.compharmaffiliates.com |
| Lansoprazole Sulfone | C₁₆H₁₄F₃N₃O₃S | 131926-99-3 | HRMS [M+H]⁺: 386.0 | tandfonline.com |
| Lansoprazole N-Oxide | C₁₆H₁₄F₃N₃O₃S | 213476-12-1 | HRMS [M+H]⁺: 386.0786 | tandfonline.combiosynth.com |
| Lansoprazole Sulfide (B99878) | C₁₆H₁₄F₃N₃OS | 103577-40-8 | HRMS [M+H]⁺: 354.0888 | tandfonline.compharmaffiliates.com |
Kinetic Studies of this compound Degradation Rates
Kinetic studies have primarily focused on the degradation rates of the parent drug, Lansoprazole, under various conditions, particularly acidic hydrolysis. Research investigating the acid-catalyzed conversion of Lansoprazole in the presence of thiols has shown that the degradation follows a first-order reaction network. ju.edu.jo The rate of degradation for proton pump inhibitors was found to be in the general order of Lansoprazole > Omeprazole > Pantoprazole, indicating that Lansoprazole degrades the fastest among the three under these conditions. ju.edu.jo This rapid degradation is dependent on the basicity of the benzimidazole nitrogen. ju.edu.jo
However, specific kinetic studies detailing the degradation rates of this compound itself are not extensively reported in the reviewed scientific literature. The focus has remained on the kinetics of the parent compound's degradation, which leads to the formation of this and other impurities.
In-depth Analysis of this compound Reveals Limited Data on Degradation Pathways
Despite its relevance as a known impurity and oxidative degradation product of the widely used proton pump inhibitor Lansoprazole, a comprehensive review of scientific literature reveals a significant gap in the understanding of the degradation pathways and chemical stability of this compound itself. Current research predominantly focuses on the formation of this compound from Lansoprazole, rather than its subsequent breakdown.
Mechanistic Investigations of Degradation Reactions
Detailed mechanistic investigations into the degradation reactions of this compound are currently absent from published scientific research. While the formation of this compound is understood as an overoxidation of Lansoprazole, the specific conditions that might lead to its further degradation, the potential breakdown products, and the kinetics of these reactions have not been elucidated. tandfonline.com
Forced degradation studies, a cornerstone of pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH) guidelines, are crucial for identifying potential degradants of a drug substance. nih.govscirp.org Such studies on Lansoprazole have been extensively performed, identifying a range of degradation products. acs.orgnih.gov In one such study, an oxidative degradation impurity with a mass-to-charge ratio (m/z) of 402.0734, corresponding to this compound, was identified when Lansoprazole was subjected to oxidative stress. scirp.org This highlights its emergence as a degradation product, but does not provide insight into its own stability.
The stability of a chemical compound is a critical factor in ensuring the safety and efficacy of pharmaceutical products. While a supplier of this compound indicates a storage stability of at least four years when kept at -20°C, this information pertains to the solid-state stability under specific storage conditions and does not reflect its stability under various environmental stresses. caymanchem.com
The absence of dedicated research on the degradation of this compound means that there are no available data tables or detailed findings on its degradation products under different stress conditions. The scientific community's focus has remained on the parent compound, Lansoprazole, and the characterization of its primary impurities and degradants. ingentaconnect.comtandfonline.com
Advanced Chromatographic Method Development and Validation
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in pharmaceutical analysis, offering robust and reliable methods for impurity profiling.
Reversed-Phase HPLC (RP-HPLC) Optimization for Separation
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely employed technique for the separation of Lansoprazole (B1674482) and its impurities, including Lansoprazole Sulfone N-Oxide. The optimization of RP-HPLC methods is crucial to ensure adequate resolution from the parent drug and other related substances.
Key to this optimization is the careful selection of the stationary phase, mobile phase composition, and other chromatographic parameters. C18 columns are frequently utilized as the stationary phase. scirp.orgjocpr.comresearchgate.net The mobile phase typically consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol. jocpr.comresearchgate.net Gradient elution is often preferred over isocratic conditions to achieve better separation of a wide range of impurities with different polarities. scirp.orgrasayanjournal.co.in
For instance, one study detailed a gradient method using a C18 column (50 × 4.6 mm, 3.5 μm) for the separation of oxidative degradation impurities of Lansoprazole. scirp.org Another method developed for the analysis of Lansoprazole and its related impurities employed a C18 analytical column with a mobile phase of acetonitrile and a pH 10.0 buffer, demonstrating the importance of pH control in achieving desired separation. jocpr.com The total run time for such methods can be optimized; for example, one improved method reduced the analysis time from 60 minutes to 40 minutes without compromising resolution. sigmaaldrich.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (50 × 4.6 mm, 3.5 μm) | scirp.org |
| Mobile Phase | Gradient elution with buffered aqueous phase and organic modifier | scirp.org |
| Detection | UV at 285 nm | researchgate.net |
| Flow Rate | 1.0 mL/min | jocpr.com |
| Column Temperature | 30°C | jocpr.com |
Chromatographic Resolution of Related Chiral Impurities of Lansoprazole in the Presence of Achiral this compound
Lansoprazole is a chiral molecule, existing as R(+) and S(-) enantiomers. Dexlansoprazole is the R-enantiomer. Consequently, the analysis must often resolve not only achiral impurities like this compound but also the chiral impurities of Lansoprazole. This presents a significant chromatographic challenge, requiring methods that are both chemoselective (differentiating between different chemical structures) and enantioselective (differentiating between enantiomers).
To address this, specialized chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective. For example, a method using a cellulose-based Chiralpak IC-3 stationary phase with an ethanol/water mobile phase successfully achieved baseline resolution of Lansoprazole enantiomers from both chiral and achiral impurities, including this compound, within 10 minutes. researcher.lifenih.gov This demonstrates the capability of mixed-mode chromatography, combining hydrophilic interaction and reversed-phase mechanisms, for simultaneous enantioselective and chemoselective separations. researcher.lifenih.gov
Another study utilized a Chiralpak IA column with a mobile phase of methyl-tert-butyl ether, ethyl acetate, ethanol, and diethylamine (B46881) to resolve the enantiomers of Lansoprazole and its impurities. nih.govmdpi.com
Method Validation Parameters for Quantification (Specificity, Linearity, Accuracy, Precision, Limits of Detection and Quantitation)
For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo rigorous validation in accordance with guidelines from bodies like the International Council for Harmonisation (ICH).
Specificity: This ensures that the method can unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components. For this compound, this means the peak corresponding to this impurity must be well-resolved from the Lansoprazole peak and other related substances. researchgate.netnih.gov
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, linearity is typically established over a range of concentrations. jocpr.comnih.gov One study demonstrated linearity for related substances from the Limit of Quantitation (LOQ) to 150% of the test concentration, with a correlation coefficient (r²) greater than 0.998. nih.gov
Accuracy: Accuracy is determined by how close the measured value is to the true value. It is often assessed by recovery studies, where a known amount of the impurity is spiked into a sample matrix. Recoveries for Lansoprazole impurities have been reported in the range of 93.5% to 106.5%. nih.gov
Precision: Precision refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For related substances, the RSD for repeatability should be within acceptable limits, typically less than 2%. jocpr.comnih.gov
Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. For Lansoprazole impurities, LOQ values have been established to ensure that even trace amounts can be reliably quantified. researchgate.netnih.gov For instance, the LOQ for each enantiomer of Lansoprazole was found to be 0.22 microg/ml in one method. nih.gov Another study reported an LOD and LOQ of 42 ng/ml and 126 ng/ml, respectively, for Dexlansoprazole impurities. innovareacademics.in
| Parameter | Result | Reference |
|---|---|---|
| Linearity (r²) | >0.998 | nih.gov |
| Accuracy (Recovery) | 93.5% - 106.5% | nih.gov |
| Precision (%RSD) | <2% | nih.gov |
| LOD | 42 ng/ml | innovareacademics.in |
| LOQ | 126 ng/ml | innovareacademics.in |
Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Separation
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, which allows for higher efficiencies, faster separations, and increased sensitivity compared to traditional HPLC. researchgate.netencyclopedia.pub This technology has been successfully applied to the analysis of Lansoprazole and its impurities, including this compound.
A novel stability-indicating UPLC method was developed for the determination of Lansoprazole and its related substances. researchgate.netmdpi.com This method employed a Waters Acquity BEH C18 column and a gradient program, effectively separating Lansoprazole from its process-related and degradation impurities. researchgate.netmdpi.com The total run time was significantly reduced to 11 minutes, highlighting the efficiency of UPLC. nih.gov The enhanced resolution and sensitivity of UPLC make it a powerful tool for the routine analysis of Lansoprazole, ensuring product quality and stability. researchgate.netnih.gov
Coupling Techniques in Chromatography
To enhance the capabilities of chromatographic separations, coupling with other analytical techniques is common.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Identification
The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is an invaluable tool for the identification and structural elucidation of impurities. While HPLC with UV detection is excellent for quantification, it does not provide structural information. LC-MS, on the other hand, provides the mass-to-charge ratio (m/z) of the analyte and its fragments, which is crucial for identifying unknown impurities.
High-resolution mass spectrometry (HRMS) coupled with LC has been used to identify oxidative degradation products of Lansoprazole. scirp.org This technique allows for the determination of the accurate mass of impurities and their fragments, which in turn facilitates the proposal of elemental compositions and molecular structures. scirp.org For instance, in one study, three oxidative impurities were identified using this approach. scirp.org LC-MS/MS, a tandem mass spectrometry technique, provides even more detailed structural information through fragmentation analysis and has been instrumental in characterizing degradation products of Lansoprazole. researchgate.net
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Accurate Mass Determination
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) stands as a definitive technique for the identification and structural confirmation of this compound. This method combines the separative power of liquid chromatography with the precise mass-resolving capability of HRMS, enabling the accurate determination of the elemental composition of the molecule. The utilization of HRMS is critical for determining the exact mass of impurities and their fragments, which is a key step in their identification during forced degradation studies of lansoprazole. researchgate.net
The theoretical exact mass of this compound (C₁₆H₁₄F₃N₃O₄S) is 401.06571160 Da. nih.gov LC-HRMS analysis provides an experimental mass-to-charge ratio (m/z) that can be compared against this theoretical value. The minute difference between the observed and theoretical mass, expressed in parts per million (ppm), serves as a confirmation of the compound's identity. researchgate.net In studies involving lansoprazole degradation, HRMS is used to assess the structure of degradation products. For instance, a product with an m/z of approximately 386 could potentially be a sulfone or an N-oxide derivative, and high-resolution fragmentation data is essential to distinguish between such isomers. acs.org
The table below summarizes the key mass spectrometry data for this compound.
| Parameter | Value | Reference Adduct | Predicted m/z |
| Chemical Formula | C₁₆H₁₄F₃N₃O₄S | [M+H]⁺ | 402.07298 |
| Theoretical Exact Mass | 401.06571160 Da | [M+Na]⁺ | 424.05492 |
| Molecular Weight | 401.4 g/mol | [M-H]⁻ | 400.05842 |
| Monoisotopic Mass | 401.06571160 Da | [M+K]⁺ | 440.02886 |
Data sourced from PubChem. nih.govuni.lu
Effective separation prior to mass analysis is achieved using reverse-phase chromatography. The conditions are optimized to resolve this compound from lansoprazole and other related impurities like lansoprazole sulfone and lansoprazole sulfide (B99878). researchgate.netacs.org
| Parameter | Condition |
| Column | Luna Omega C-18 Polar (1.6 µm, 100 x 2.1 mm) |
| Mobile Phase | A: 10 mM Ammonium AcetateB: Acetonitrile (ACN) |
| Elution Mode | Gradient |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
Data sourced from a study on lansoprazole degradants. acs.org
Complementary Analytical Techniques
Beyond LC-HRMS, other analytical methods serve complementary roles in the analysis of this compound, particularly for quantification.
Spectrophotometric Approaches for Quantification
UV-Vis spectrophotometry offers a straightforward and accessible method for quantification. This compound exhibits a maximum absorbance (λmax) at 277 nm. caymanchem.com This intrinsic absorbance allows for its direct measurement. For comparison, the parent drug, lansoprazole, has a λmax at 281 nm when measured in acetonitrile. scielo.br
While direct UV measurement is common, other spectrophotometric methods developed for the parent drug, lansoprazole, could potentially be adapted. These often involve derivatization or complex formation to shift the absorbance to the visible region, which can enhance selectivity and sensitivity. For example, methods for lansoprazole include oxidative coupling reactions with reagents like 2,4-dinitrophenylhydrazine (B122626) to form a colored product measured at 484.5 nm, or oxidation by potassium iodate (B108269) to liberate iodine, which is then measured at 520 nm. ijpsonline.comimpactfactor.org
| Compound | λmax | Method |
| This compound | 277 nm | Direct UV Measurement |
| Lansoprazole | 281 nm | Direct UV Measurement in Acetonitrile scielo.br |
| Lansoprazole | 520 nm | Oxidation with KIO₃, extraction of liberated iodine ijpsonline.com |
| Lansoprazole | 484.5 nm | Oxidative coupling with 2,4-Dinitrophenylhydrazine impactfactor.org |
Potentiometric Methods for Chemical Analysis
Potentiometric methods provide an alternative approach for the analysis of proton pump inhibitors and their related substances. These techniques measure the potential difference in an electrochemical cell and are often employed in titrations. A method developed for lansoprazole involves its direct potentiometric titration with N-bromosuccinimide (NBS) in a sulfuric acid medium, using a platinum indicator electrode. ijpsonline.com
A noteworthy aspect of this method is its underlying reaction mechanism, where the sulfide group in the lansoprazole molecule is oxidized by the NBS titrant to the sulfone derivative (R₂SO₂). ijpsonline.com This principle suggests that the method is indicative of the concentration of the oxidizable parent drug rather than the already oxidized sulfone or sulfone N-oxide forms. However, the development of modern ion-selective electrodes (ISEs) and electrochemical sensors offers high selectivity for lansoprazole, enabling its determination in the presence of its metabolites and degradation products, including lansoprazole sulfone. researchgate.netnih.gov
| Parameter | Description |
| Technique | Potentiometric Titration ijpsonline.com |
| Analyte | Lansoprazole |
| Titrant | 1x10⁻³ M N-bromosuccinimide (NBS) |
| Medium | Sulfuric Acid (H₂SO₄) |
| Indicator Electrode | Platinum (Pt) |
| Reaction | Oxidation of Lansoprazole (R₂SO) to Lansoprazole Sulfone (R₂SO₂) |
Role As a Pharmaceutical Reference Standard
Development and Certification of Reference Materials
The development of Lansoprazole (B1674482) Sulfone N-Oxide as a reference material is a meticulous process undertaken by specialized chemical suppliers and pharmacopeial bodies to support regulatory compliance and quality assurance in the pharmaceutical sector. synzeal.comlgcstandards.comlgcstandards.com
The process begins with the chemical synthesis of the compound. researchgate.netmedchemexpress.com Following synthesis, the material undergoes extensive purification to achieve a very high degree of purity, often exceeding 95-98%, which is a prerequisite for a reference standard. allmpus.com
Certification is the most critical phase in establishing a reference material. This involves comprehensive characterization using a battery of advanced analytical techniques to confirm the compound's identity and establish its purity. The data generated from this characterization is compiled into a Certificate of Analysis (CoA), which accompanies the reference standard. synzeal.com This document provides users with essential information about the material's properties and certifies its suitability for use as a standard.
Key analytical tests used for certification include:
High-Performance Liquid Chromatography (HPLC): To determine purity and assay. allmpus.com
Mass Spectrometry (MS): To confirm the molecular weight and structure. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To elucidate the chemical structure with high precision. researchgate.net
Infrared (IR) Spectroscopy: To confirm the functional groups present in the molecule.
Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.
Reference standards for Lansoprazole Sulfone N-Oxide are available from various commercial suppliers like LGC Standards, SynZeal, and Cayman Chemical, who provide them as certified reference materials or pharmaceutical secondary standards. caymanchem.comlgcstandards.comsigmaaldrich.com These standards are often traceable to primary pharmacopeial standards (e.g., USP or EP) where available, ensuring global relevance and acceptance. synzeal.comlgcstandards.com Some suppliers also offer stable isotope-labeled versions, such as Lansoprazole-D4 Sulfone N-Oxide, for use in more sensitive analytical applications like quantitative mass spectrometry. clearsynth.comesschemco.com
Table 1: Providers and Specifications of this compound Reference Standard
| Provider | Catalogue No. | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
|---|---|---|---|---|---|
| SynZeal | SZ-L009014 | 953787-54-7 | C₁₆H₁₄F₃N₃O₄S | 401.4 | Supplied with COA and analytical data. synzeal.com |
| Pharmaffiliates | PA 12 06520 | 953787-54-7 | C₁₆H₁₄F₃N₃O₄S | 401.36 | Impurity standard. pharmaffiliates.com |
| Allmpus | ALL-LAN-1928 | 953787-54-7 | C₁₆H₁₄F₃N₃O₄S | 401.36 | Purity by HPLC: >95%. allmpus.com |
| Santa Cruz Biotechnology | sc-219463 | 953787-54-7 | C₁₆H₁₄F₃N₃O₄S | 401.36 | For research use only. scbt.com |
Application in Pharmaceutical Quality Control and Impurity Profiling
The primary application of the this compound reference standard is in the quality control (QC) and impurity profiling of Lansoprazole. synzeal.com As it can be formed during synthesis or through degradation under oxidative conditions, regulatory agencies require manufacturers to monitor and control its presence in the final drug product. caymanchem.comresearchgate.netmedchemexpress.com
In pharmaceutical QC, the reference standard is indispensable for:
Analytical Method Development and Validation (AMV): The standard is used to develop and validate analytical methods, most commonly stability-indicating HPLC methods, capable of separating, identifying, and quantifying this compound from the active ingredient and other related substances. synzeal.comclearsynth.com The performance of these methods is validated according to ICH (International Council for Harmonisation) guidelines for specificity, linearity, accuracy, and precision. researchgate.net
Impurity Identification: By comparing the retention time and/or mass spectrum of an unknown peak in a Lansoprazole sample chromatogram to that of the certified reference standard, analysts can positively identify the impurity as this compound.
Quantification of Impurities: The reference standard is used to prepare calibration curves to accurately quantify the amount of this compound present in a batch of API or finished product. This ensures that the impurity levels remain below the established safety thresholds.
Due to its N-pyridine oxide structure, this compound is considered a potential genotoxic impurity by regulatory bodies like the FDA and EMEA. google.com This classification necessitates stringent control to a very low level. For Lansoprazole, with a maximum daily dose of 60 mg, the acceptable limit for this impurity is often set at 25 parts per million (ppm). google.com A specific HPLC method has been developed to measure it alongside other potential genotoxic impurities, demonstrating the critical role of the reference standard in ensuring patient safety. google.com
Table 2: Analytical Methodologies for this compound Detection
| Analytical Technique | Purpose | Key Parameters | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification of Impurities | Stationary Phase: Octadecylsilane bonded silica (B1680970) (C18). Mobile Phase: Mixed solvent of organic phase (methanol or acetonitrile) and a buffer solution. Isocratic elution. | google.com |
| LC-MS | Identification and Characterization | Used to confirm the identity of degradation products formed under stress conditions (e.g., acid, oxidative). | researchgate.net |
Computational and Theoretical Investigations
Molecular Modeling and Quantum Chemical Calculations
Molecular modeling and quantum chemical calculations are fundamental to understanding the three-dimensional structure, electronic properties, and stability of a molecule like Lansoprazole (B1674482) Sulfone N-Oxide. These investigations typically employ methods like Density Functional Theory (DFT) to predict molecular characteristics with high accuracy.
Optimized Geometry: The first step in computational analysis is to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For a related compound, Lansoprazole, DFT calculations have been used to determine its optimized structure, which shows good agreement with experimental X-ray diffraction data. researchgate.net A similar approach for Lansoprazole Sulfone N-Oxide would reveal how the addition of two oxygen atoms (at the sulfur and nitrogen centers) alters the geometry compared to the parent drug.
Electronic Properties: Quantum chemical calculations provide deep insights into the electronic nature of a molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. Studies on Lansoprazole have calculated this gap to understand its reactivity. researchgate.netresearchgate.net Furthermore, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, crucial for predicting sites of interaction.
Computed Molecular Properties: Various molecular descriptors for this compound have been computed and are available through databases. These provide a theoretical profile of the molecule's physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄F₃N₃O₄S | |
| Molecular Weight | 401.36 g/mol | |
| Monoisotopic Mass | 401.0657 Da | |
| XLogP3-AA | 1.8 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 4 | |
| Topological Polar Surface Area | 106 Ų |
Reaction Mechanism Simulations and Energetics
Computational chemistry is instrumental in elucidating the pathways and energetics of chemical reactions, such as the formation of this compound from Lansoprazole. This involves mapping the potential energy surface of the reaction to identify transition states and calculate activation energies.
The formation of this compound involves two key oxidation steps: the conversion of the sulfinyl group to a sulfonyl group and the oxidation of the pyridine (B92270) nitrogen to an N-oxide. These reactions are typically mediated by oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). acs.org
Transition State Analysis: By simulating the reaction, chemists can model the structure of the high-energy transition state that connects the reactant to the product. Calculating the energy of this transition state allows for the determination of the reaction's activation energy, which governs the reaction rate. While specific simulations for the dual oxidation leading to this compound are not readily published, the general mechanisms of sulfoxidation and N-oxidation are well-studied computationally.
Energetics and Thermodynamics: Thermochemical calculations can determine the change in enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) for the oxidation reactions. A negative ΔG indicates a thermodynamically favorable or spontaneous reaction. Comparing the energetics of the sulfone formation versus the N-oxide formation could reveal whether the reactions are likely to occur sequentially or competitively under specific conditions. Computational software, such as MassChemSite, has been used to automatically predict potential degradation products of Lansoprazole under various stress conditions, including oxidation, by considering the feasibility of such reactions. acs.org
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can predict various spectroscopic properties, which is invaluable for identifying and characterizing unknown compounds like degradation products.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. scirp.org Calculations have been successfully used to predict the ¹³C NMR chemical shifts for the enantiomers of Lansoprazole, showing excellent correlation with experimental data. scirp.org Applying this methodology to this compound would generate a theoretical NMR spectrum, aiding in its unambiguous identification in a mixture of degradation products. This is particularly useful as it can help assign specific signals to each carbon and proton in the molecule.
Vibrational Spectroscopy (IR and Raman): The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Quantum chemical calculations can compute these vibrational frequencies. The predicted spectra, after applying appropriate scaling factors to account for systematic errors in the calculations, can be compared with experimental data to confirm the structure. A detailed vibrational analysis was performed for Lansoprazole, where theoretical frequencies were matched to experimental IR and Raman bands. researchgate.net
Electronic Spectroscopy (UV-Vis): The electronic transitions that give rise to UV-Vis absorption spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λₘₐₓ) and intensities. Such calculations for this compound would predict its UV-Vis spectrum, a key parameter used in its detection by HPLC-UV methods. researchgate.net
Future Research Directions
Development of Novel and Green Synthetic Pathways
The synthesis of Lansoprazole (B1674482) Sulfone N-Oxide has been reported primarily through the oxidation of lansoprazole sulfide (B99878). dergipark.org.tr One established method involves using meta-chloroperoxybenzoic acid (m-CPBA) in chloroform (B151607). dergipark.org.trresearchgate.net While effective, this approach utilizes a hazardous reagent and a chlorinated solvent, highlighting the need for more environmentally benign synthetic routes.
Future research should focus on developing "green" synthetic methodologies. This aligns with the broader industry trend towards sustainable chemical manufacturing. An improved process reported for lansoprazole synthesis, which controls the formation of sulfone and N-oxide impurities, uses sodium hypochlorite (B82951) (NaOCl) in a facile workup, avoiding harsher oxidants like hydrogen peroxide or m-CPBA and cryogenic conditions. rjpbcs.com This suggests that controlled oxidation using greener agents is a feasible and important area for exploration.
Key research objectives should include:
Alternative Oxidizing Agents: Investigating catalysts and oxidants that are less hazardous and produce benign byproducts, such as enzyme-based systems (e.g., oxidoreductases) or metal-free catalytic systems.
Green Solvents: Replacing traditional organic solvents like chloroform with greener alternatives such as water, ionic liquids, or supercritical fluids. rjpbcs.com
Flow Chemistry: Developing continuous flow processes for the synthesis. Flow chemistry can offer better control over reaction parameters (temperature, time, stoichiometry), potentially minimizing the formation of over-oxidized byproducts like Lansoprazole Sulfone N-Oxide and improving process safety and efficiency.
Biocatalysis: Exploring the use of microorganisms or isolated enzymes to perform the specific oxidation steps required. Biocatalysis can offer high selectivity under mild conditions, reducing energy consumption and waste.
| Synthetic Approach | Reagents/Conditions | Advantages | Future Research Focus |
| Current Method | Lansoprazole Sulfide, m-CPBA, Chloroform dergipark.org.tr | Established protocol | Replacement of hazardous m-CPBA and chlorinated solvents. |
| Greener Oxidation | Sodium Hypochlorite (NaOCl) rjpbcs.com | Avoids m-CPBA and cryogenic conditions, eco-friendly. | Optimization for selective synthesis of the N-Oxide Sulfone derivative. |
| Biocatalysis | Oxidoreductase enzymes | High selectivity, mild reaction conditions, environmentally benign. | Screening for suitable enzymes and process scale-up. |
| Flow Chemistry | Microreactor systems | Enhanced safety, precise control over reaction, improved yield. | Development and optimization of a continuous synthesis process. |
Exploration of Ultra-Trace Analysis Methodologies
The detection and quantification of this compound at very low levels are critical for impurity profiling in bulk drug manufacturing and for monitoring its presence in the environment. nih.govtsijournals.com While various analytical methods exist for lansoprazole and its known metabolites, future research should aim to develop ultra-sensitive methods specifically for the sulfone N-oxide derivative. researchgate.netjocpr.com
Current analytical techniques for PPIs and their byproducts include High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS). scispace.comacs.org Advanced approaches using Ultra-High-Performance Liquid Chromatography with Quadrupole Time-of-Flight (UHPLC-qToF) mass spectrometry have been employed to study the degradation of related PPIs, demonstrating the power of high-resolution mass spectrometry (HRMS) in identifying transformation products. nih.govresearchgate.net
Future research should build upon these foundations to:
Lower Detection Limits: Develop methods with lower limits of detection (LOD) and quantification (LOQ), which is crucial for environmental risk assessment where concentrations can be in the ng/L range. scispace.com
Advanced Sample Preparation: Investigate and optimize sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the analyte from complex matrices such as wastewater, soil, or biological fluids.
Novel Chromatographic Techniques: Explore the use of advanced liquid chromatography columns and multidimensional chromatography to improve the separation of this compound from other closely related impurities and matrix components.
Direct-Injection Mass Spectrometry: Evaluate high-throughput methods that minimize sample preparation for rapid screening purposes.
| Analytical Technique | Application | Future Research Direction |
| HPLC-UV scispace.com | Routine quality control | Improve sensitivity and resolution from other impurities. |
| LC-MS/MS scispace.com | Quantification in complex matrices | Method validation for ultra-trace levels (sub-ng/L). |
| LC-HRMS (e.g., Q-TOF, Orbitrap) acs.orgresearchgate.net | Structure elucidation of unknown impurities | Application in real-world environmental samples; development of automated data analysis workflows. |
| Capillary Electrophoresis ijpsonline.com | Orthogonal separation technique | Optimization for enhanced sensitivity and robustness for this specific compound. |
Advanced Mechanistic Elucidation of Formation and Degradation Pathways
This compound is recognized as a product of forced degradation under oxidative conditions and a potential byproduct of synthesis. glpbio.comacs.orgmedchemexpress.com Lansoprazole itself is known to be unstable under acidic and photolytic conditions, degrading into various products including sulfides and sulfones. nih.govresearchgate.netunina.it The formation of the sulfone N-oxide derivative involves the oxidation of both the benzimidazole-sulfinyl group and the pyridine (B92270) nitrogen atom.
A comprehensive understanding of the precise mechanisms of its formation and subsequent degradation is currently lacking. Future research should employ advanced analytical and experimental designs to elucidate these pathways.
Forced Degradation Studies: Conduct systematic forced degradation studies under a wider range of conditions (e.g., different pH values, oxidants, light sources, and temperatures) as per ICH guidelines to map its formation and stability comprehensively. acs.orgresearchgate.net
Isotope Labeling Studies: Use stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) to trace the atoms through the formation and degradation processes. This can provide definitive evidence for proposed reaction mechanisms.
Identification of Intermediates: Utilize techniques like LC-HRMS/MS to detect and identify transient intermediates formed during the degradation of lansoprazole to this compound, and during the further degradation of the latter. acs.org
Kinetic Modeling: Develop kinetic models to describe the rates of formation and degradation under various conditions, which is essential for predicting shelf-life and environmental persistence. nih.gov
Deeper Computational Insight into Reactivity and Stability
Computational chemistry offers powerful tools to investigate the intrinsic properties of molecules without the need for laboratory experiments. While studies have been conducted on lansoprazole using methods like Density Functional Theory (DFT) to analyze its structure and reactivity, similar in-depth computational analysis of this compound is a promising area for future work. rsc.org
Future computational research should aim to:
Structural and Electronic Characterization: Perform high-level quantum chemical calculations to determine the precise three-dimensional geometry, electronic structure, and molecular orbital energies of this compound.
Reactivity Prediction: Calculate reactivity descriptors (e.g., Fukui functions, electrostatic potential maps) to predict the most likely sites for nucleophilic or electrophilic attack, providing insights into its degradation pathways and potential metabolic fate. rsc.org
Spectroscopic Simulation: Simulate its spectroscopic signatures (e.g., NMR, IR, Raman, UV-Vis) to aid in its unequivocal identification and characterization from experimental data. rsc.org
Thermodynamic Stability: Compute the thermodynamic properties, such as Gibbs free energy of formation, to assess its stability relative to lansoprazole and other related impurities like lansoprazole sulfone and lansoprazole N-oxide. This can help explain its prevalence under certain conditions.
Solvation Effects: Model the behavior and stability of the molecule in different solvent environments, particularly water, to better understand its environmental fate and behavior in aqueous solutions.
Q & A
Basic: What analytical methods are recommended for detecting and quantifying Lansoprazole Sulfone N-Oxide in biological matrices?
Answer:
this compound can be reliably quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Key parameters include:
- Chromatographic conditions : A C18 column (e.g., Diamonsil C18, 150 × 2.1 mm) with gradient elution (acetonitrile and 0.1% formic acid/2 mM ammonium acetate) at 0.3–0.4 mL/min flow rate .
- Mass transitions : Monitor m/z 383.9→115.9 for this compound and m/z 326.0→280.1 for internal standards like omeprazole .
- Sample preparation : Protein precipitation with acetonitrile, achieving >90% recovery rates .
This method is validated for linearity (12.4–4960 ng/mL), precision (CV <10%), and specificity in plasma .
Basic: What structural features differentiate this compound from Lansoprazole?
Answer:
this compound is formed via oxidation of the sulfinyl group in Lansoprazole:
- Key structural changes :
- Molecular formula : C₁₆H₁₄F₃N₃O₃S (vs. C₁₆H₁₄F₃N₃O₂S for Lansoprazole) .
Structural confirmation requires NMR or high-resolution MS to distinguish oxidation sites .
Advanced: How do CYP3A and CYP2C19 polymorphisms influence the pharmacokinetics of this compound?
Answer:
- Metabolic pathway : this compound is primarily formed via CYP3A-mediated oxidation at high Lansoprazole concentrations, while CYP2C19 dominates at low concentrations .
- Genetic impact :
- CYP2C19 poor metabolizers (PMs) : Exhibit 2–3× higher AUC of this compound due to reduced competition from CYP2C19-mediated 5-hydroxylation .
- CYP3A inhibitors (e.g., ketoconazole) : Increase Sulfone N-Oxide exposure by 66% by blocking alternative pathways .
Experimental validation requires genotype-stratified clinical trials or human liver microsome assays with CYP isoform-specific inhibitors .
Advanced: What experimental models are suitable for studying dietary interactions affecting this compound pharmacokinetics?
Answer:
- In vivo rat models :
- Dosing protocol : Pre-treat rats with dietary compounds (e.g., tea polyphenol at 400 mg/kg/day for 14 days), followed by Lansoprazole administration. Plasma samples are collected serially for LC-MS/MS analysis .
- Key findings : Tea polyphenol reduces Sulfone N-Oxide AUC by 66% via CYP3A inhibition, while daidzein lowers it by 43% .
- In vitro systems : Use Caco-2 cells or hepatocyte cultures to assess intestinal/hepatic metabolism interactions .
Advanced: How can contradictory data on metabolite concentrations in pharmacokinetic studies be resolved?
Answer:
Conflicting results often arise from analytical variability or uncontrolled covariates . Mitigation strategies include:
- Standardized protocols :
- Covariate adjustment : Account for CYP genotype, diet (e.g., grapefruit juice), and comedications in statistical models .
- Meta-analysis : Pool data from multiple studies to identify trends obscured by small sample sizes .
Advanced: What in vitro assays evaluate the inhibitory potential of this compound on cytochrome P450 enzymes?
Answer:
- Recombinant CYP inhibition assays :
- Time-dependent inhibition (TDI) studies : Pre-incubate Sulfone N-Oxide with NADPH-fortified human liver microsomes to assess mechanism-based inactivation .
- Data interpretation : Compare inhibition constants (Kᵢ) to clinical exposure levels to predict drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
